

Conformational Isomers of Ethyl Nitrite: A Thermochemical and Vibrational Analysis

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Compound of Interest

Compound Name: Ethyl nitrite

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl nitrite ($\text{CH}_3\text{CH}_2\text{ONO}$), a simple yet significant alkyl nitrite, serves as a critical model for understanding the conformational complexities that influence the chemical and physical properties of more complex nitroso-containing compounds. Its structural flexibility, arising from rotations around the C-O and O-N bonds, gives rise to several conformational isomers, each with a distinct energetic and vibrational profile. This guide provides a comprehensive overview of the thermochemical data and vibrational spectra of **ethyl nitrite**'s conformational isomers, supported by detailed experimental and computational methodologies.

Conformational Landscape of Ethyl nitrite

Ethyl nitrite primarily exists as a mixture of three stable conformational isomers, as established by microwave spectroscopy and quantum chemical calculations. These isomers are defined by the dihedral angles around the O-N bond (τ_1 : C-O-N=O) and the C-O bond (τ_2 : C-C-O-N). The three experimentally observed and computationally verified conformers are:

- cis-trans: Characterized by $\tau_1 \approx 0^\circ$ and $\tau_2 \approx 180^\circ$.
- cis-gauche: Characterized by $\tau_1 \approx 0^\circ$ and $\tau_2 \approx 80^\circ$.
- trans-gauche: Characterized by $\tau_1 \approx 180^\circ$ and $\tau_2 \approx 90^\circ$.

The cis-trans conformer is generally considered the most stable.

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Caption: A typical workflow for computational thermochemistry.

- **Geometry Optimization:** The initial molecular structure of each conformer is optimized to find its lowest energy geometry using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). [1]
- **Vibrational Frequency Calculation:** At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE). [1]
- **High-Accuracy Energy Calculation:** To obtain highly accurate thermochemical data, single-point energy calculations are performed using more computationally expensive composite methods like G3, CBS-QB3, or CBS-APNO. [1] These methods extrapolate to the complete basis set limit and include high-level electron correlation effects.

Conclusion

The thermochemical and vibrational data for the conformational isomers of **ethyl nitrite** provide a detailed picture of its molecular properties. The interplay of experimental measurements and high-level computational chemistry offers a robust framework for understanding the structure, stability, and dynamics of this important molecule. This in-depth guide serves as a valuable

resource for researchers in physical chemistry, computational chemistry, and drug development, where a fundamental understanding of conformational isomerism is paramount.

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References

- 1. pubs.acs.org [pubs.acs.org]
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